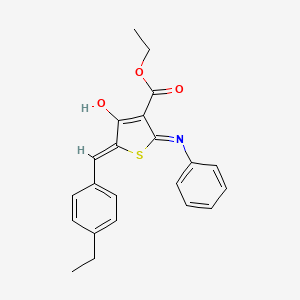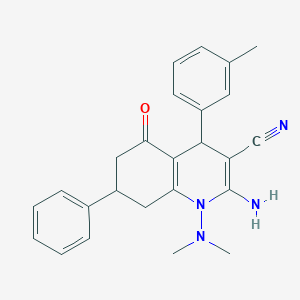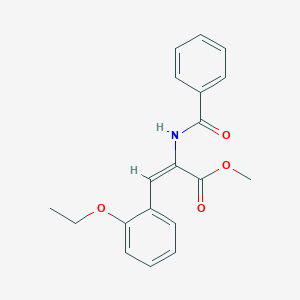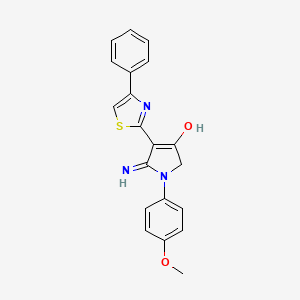![molecular formula C16H18N4O2S B6120140 N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6120140.png)
N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a critical role in the signaling pathways of cytokine receptors. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide selectively inhibits JAK3, which plays a critical role in the signaling pathways of cytokine receptors. By inhibiting JAK3, this compound blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in the activation and proliferation of T cells, which are key players in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce inflammation and joint damage in animal models of rheumatoid arthritis and psoriasis. In clinical trials, this compound has demonstrated significant efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis. This compound has also been studied for its potential use in the treatment of other autoimmune diseases such as inflammatory bowel disease and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide is its high selectivity for JAK3, which reduces the risk of off-target effects. This compound has also been shown to have a favorable safety profile in clinical trials. One limitation of this compound is its potential to increase the risk of infections, as JAK3 plays a critical role in the immune system. This compound may also have limited efficacy in certain autoimmune diseases that are not primarily driven by T cell activation.
Direcciones Futuras
Future research on N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide could focus on its potential use in combination with other immunomodulatory agents for the treatment of autoimmune diseases. This compound could also be studied for its potential use in the treatment of other inflammatory conditions such as asthma and chronic obstructive pulmonary disease. Finally, further research could be conducted to elucidate the long-term safety and efficacy of this compound in patients with autoimmune diseases.
Métodos De Síntesis
N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide can be synthesized by the reaction of 2-chloro-N-cyclopentylacetamide with 5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazine-3-thiol in the presence of a base such as potassium carbonate. The resulting compound is then purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, this compound has been shown to effectively reduce inflammation and joint damage in animal models of rheumatoid arthritis and psoriasis. In clinical trials, this compound has demonstrated significant efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-13(17-12-8-4-5-9-12)10-23-16-18-15(22)14(19-20-16)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIHSNDRHQSZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B6120058.png)

![5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6120088.png)
![N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide](/img/structure/B6120090.png)


![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6120099.png)
![1-[2-({3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-piperidinone](/img/structure/B6120108.png)
![2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120113.png)
![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-methoxynicotinamide](/img/structure/B6120117.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6120125.png)
![7-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6120128.png)

![[1-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6120137.png)